molecular formula C5H5F2N3O2 B7853093 1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole

1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole

Cat. No.: B7853093
M. Wt: 177.11 g/mol
InChI Key: XRGJNGZHYWMYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole is a fluorinated organic compound characterized by the presence of a difluoromethyl group, a methyl group, and a nitro group attached to a pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available pyrazole derivatives.

  • Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso derivatives or further oxidized products.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of aminopyrazoles.

  • Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions, often requiring strong bases or acids.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters, and other oxidized forms.

  • Reduction Products: Aminopyrazoles and other reduced derivatives.

  • Substitution Products: Various substituted pyrazoles with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary based on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-3-methyl-4-nitro-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

  • 3-Methyl-4-nitro-1H-pyrazole: Lacks the fluorine atoms present in the difluoromethyl group.

  • 1-(Difluoromethyl)-3-methyl-1H-pyrazole: Similar but without the nitro group.

Uniqueness: 1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties compared to similar compounds. The difluoromethyl group enhances lipophilicity and hydrogen bonding ability, while the nitro group provides reactivity and potential for further functionalization.

Properties

IUPAC Name

1-(difluoromethyl)-3-methyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O2/c1-3-4(10(11)12)2-9(8-3)5(6)7/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGJNGZHYWMYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.